5-(4-chlorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
Description
Properties
IUPAC Name |
5-(4-chlorophenyl)-1,3,8,8-tetramethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3/c1-21(2)9-13-16(14(26)10-21)15(11-5-7-12(22)8-6-11)17-18(23-13)24(3)20(28)25(4)19(17)27/h5-8,15,23H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYKAFVQYLGAMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N(C(=O)N(C3=O)C)C)C4=CC=C(C=C4)Cl)C(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
5-(4-chlorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. By binding to the active site of these kinases, 5-(4-chlorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione can modulate their activity, leading to altered cellular responses .
Cellular Effects
The effects of 5-(4-chlorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione on various cell types are profound. This compound has been observed to influence cell proliferation, apoptosis, and differentiation. In cancer cells, it can induce apoptosis by activating caspases, which are enzymes involved in the programmed cell death pathway. Additionally, 5-(4-chlorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione affects gene expression by modulating transcription factors, thereby altering the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 5-(4-chlorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. This binding can inhibit enzyme activity or activate signaling pathways that lead to changes in gene expression. For example, the compound can inhibit topoisomerases, enzymes that regulate DNA topology during replication and transcription, thereby affecting cell proliferation .
Temporal Effects in Laboratory Settings
The stability and effects of 5-(4-chlorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione over time have been studied extensively. In laboratory settings, this compound has shown stability under various conditions, but it can degrade under extreme pH or temperature. Long-term studies indicate that prolonged exposure to 5-(4-chlorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
In animal models, the effects of 5-(4-chlorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione vary with dosage. At low doses, it can effectively inhibit tumor growth without significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects .
Biological Activity
5-(4-chlorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on various studies and findings.
- Molecular Formula : CHClNO
- Molecular Weight : 399.9 g/mol
- Hydrogen Bond Donor Count : 1
- Hydrogen Bond Acceptor Count : 4
- Rotatable Bond Count : 1
Anticancer Activity
Research indicates that derivatives of quinoline structures exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines.
Case Study: MCF-7 Breast Cancer Cell Line
In a study evaluating the cytotoxic effects against the MCF-7 breast cancer cell line:
- The compound exhibited an IC value comparable to standard chemotherapeutics like doxorubicin.
- Mechanistic studies revealed that treatment led to increased expression of pro-apoptotic factors and decreased anti-apoptotic factors such as BCL-2.
| Compound | IC (µM) | Mechanism of Action |
|---|---|---|
| 5-(4-chlorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione | 2.29 | Induces apoptosis via BCL-2 family regulation |
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. Studies show that it exhibits activity against various strains of bacteria.
Antibacterial Efficacy
In vitro tests against Staphylococcus aureus and Escherichia coli demonstrated:
- A minimum inhibitory concentration (MIC) indicating moderate antibacterial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Antioxidant Activity
The compound has shown promising results in antioxidant assays. It is suggested that the presence of the chlorophenyl group contributes to its radical scavenging ability.
Mechanistic Insights
Recent studies have employed molecular docking techniques to understand the binding affinity of this compound with various biological targets:
- The compound displayed high binding affinity for human NAD(P)H dehydrogenase and DNA gyrase.
Binding Energy Results
| Target Protein | Binding Energy (kcal/mol) |
|---|---|
| NAD(P)H dehydrogenase | -9.1 |
| DNA gyrase | -9.3 |
Scientific Research Applications
The compound has been studied for its antimicrobial , anticancer , and anti-inflammatory properties:
- Antimicrobial Activity : Research indicates that derivatives of pyrimidoquinolines exhibit notable antimicrobial effects. For instance, certain derivatives have shown effectiveness against various bacterial strains and fungi . The structural features of the compound influence its interaction with microbial targets.
- Anticancer Properties : Pyrimidoquinoline derivatives are recognized for their potential in cancer treatment. Studies have demonstrated that these compounds can inhibit cancer cell proliferation and induce apoptosis in tumor cells. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival .
- Anti-inflammatory Effects : The anti-inflammatory properties of this compound have been linked to its ability to inhibit pro-inflammatory cytokines and enzymes. This makes it a candidate for treating inflammatory diseases .
Synthetic Chemistry Applications
In synthetic chemistry, the compound serves as an important intermediate or building block for creating more complex molecules:
- Synthesis of New Derivatives : The unique structure of 5-(4-chlorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione allows for the facile synthesis of novel derivatives through various chemical reactions such as acylation and cyclization . These derivatives often retain or enhance the biological activity of the parent compound.
- Catalytic Applications : The compound has been utilized in catalytic processes for synthesizing other pyrimidoquinoline derivatives under environmentally friendly conditions. This highlights its role not only as a product but also as a catalyst in organic synthesis .
Case Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial efficacy of several pyrimidoquinoline derivatives against clinical isolates of bacteria. Results indicated that modifications at specific positions on the pyrimidine ring enhanced activity against resistant strains .
Case Study 2: Anticancer Mechanism Investigation
Research focused on the anticancer mechanisms of pyrimidoquinoline derivatives demonstrated that they induce apoptosis via mitochondrial pathways. This was evidenced by increased levels of reactive oxygen species and activation of caspases in cancer cell lines treated with these compounds .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s analogs differ primarily in substituents at positions 5 (aryl/heteroaryl groups) and peripheral methyl groups. Key examples include:
Physicochemical and Reactivity Trends
- Electron-Withdrawing Groups (e.g., Cl, Br): 4-Chlorophenyl and 4-bromophenyl analogs exhibit higher melting points (>300°C) due to enhanced intermolecular interactions (halogen bonding) . Chlorine substituents increase electrophilicity at the quinoline core, improving reactivity in nucleophilic substitution reactions .
- Electron-Donating Groups (e.g., OCH3, OH): Methoxy and hydroxy derivatives (e.g., 5-(4-hydroxyphenyl)-...) show reduced solubility in nonpolar solvents but improved hydrogen-bonding capacity .
- Steric Effects:
Key Research Findings
- Synthetic Efficiency: The use of carbocationic catalysts (e.g., Fe³⁺-modified graphene oxide) improves yields of the 4-chlorophenyl derivative to 85%, surpassing traditional acid catalysts (72%) .
- Crystallographic Data: X-ray studies of the solvate form (N,N-dimethylformamide) reveal a distorted boat conformation in the tetrahydropyrimidine ring, stabilizing the trione system .
- SAR Studies: Position 5 substituents significantly modulate bioactivity; for instance, 4-chlorophenyl enhances lipid membrane penetration compared to polar groups like hydroxy .
Preparation Methods
DABCO-Based Ionic Liquid Catalysis
Shirini et al. (2017) developed a one-pot synthesis using 1,4-diazabicyclo[2.2.2]octane (DABCO)-derived ionic liquids as recyclable catalysts. The reaction combines 6-amino-1,3-dimethyluracil (1.0 mmol), dimedone (1.0 mmol), and 4-chlorobenzaldehyde (1.0 mmol) in ethanol at 80°C for 2 hours. The ionic liquid [DABCO-SO3H][HSO4] facilitates Knoevenagel condensation, Michael addition, and cyclodehydration sequentially, yielding 89% of the target compound. The catalyst retains 87% efficiency after five cycles, confirmed by FT-IR and NMR analysis of recovered material.
Cellulose-Based Magnetic Nanocomposite Catalysis
Osanlou et al. (2017) engineered a sulfonated cellulose-magnetite nanocomposite for aqueous-phase synthesis. Reacting 6-amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one (1.2 mmol), dimedone (1.0 mmol), and 4-chlorobenzaldehyde (1.0 mmol) in water at 70°C for 40 minutes afforded a 91% yield. The catalyst’s acidity (1.8 mmol H+/g) and magnetic properties (45 emu/g) enabled rapid separation via external magnets and reuse for seven cycles without yield loss.
[NMP]H2PO4-Mediated Synthesis
Kumari and Khurana (2019) utilized N-methylpyrrolidone hydrogen phosphate ([NMP]H2PO4) as a dual solvent-catalyst. A mixture of 6-amino-1,3-dimethyluracil (1.0 mmol), dimedone (1.0 mmol), and 4-chlorobenzaldehyde (1.0 mmol) in [NMP]H2PO4 at 100°C for 90 minutes achieved an 85% isolated yield. The protocol’s scalability was demonstrated at 10 mmol scale, maintaining an 83% yield.
Energy-Efficient Ultrasound-Assisted Synthesis
A 2024 study demonstrated ultrasound irradiation (40 kHz, 300 W) for accelerating the Mannich-type cyclocondensation. Combining 6-amino-2-methoxy-3-methylpyrimidin-4(3H)-one (1.0 mmol), dimedone (1.0 mmol), and 4-chlorobenzaldehyde (1.0 mmol) in acetic acid under ultrasound for 25 minutes produced a 92% yield. Comparative analysis showed a 40% reduction in reaction time versus conventional heating (Table 1).
Table 1: Conventional vs. Ultrasound-Assisted Synthesis
| Parameter | Conventional (Reflux) | Ultrasound |
|---|---|---|
| Time (minutes) | 120 | 25 |
| Yield (%) | 88 | 92 |
| Energy Consumption (kJ) | 850 | 210 |
Mechanistic Pathways and Intermediate Analysis
The reaction proceeds via Knoevenagel adduct formation between dimedone and 4-chlorobenzaldehyde, followed by Michael addition of the aminopyrimidinone. Cyclodehydration generates the pyrimido[4,5-b]quinoline core, with methyl groups introduced via the uracil derivative. NMR studies of intermediates isolated at 50°C confirmed the absence of spirocyclic byproducts, ensuring regioselectivity.
Solvent and Temperature Optimization
Ethanol and water were identified as optimal solvents, with acetonitrile and toluene reducing yields by 20–35% due to poor solubility of intermediates. Reactions below 70°C resulted in incomplete cyclization (<50% yield), while temperatures above 110°C promoted dimerization side products.
Purification and Characterization
Crude products were purified via recrystallization from ethanol (80% recovery) or column chromatography (silica gel, ethyl acetate/hexane 3:7). Characterization by 1H NMR (400 MHz, DMSO-d6) revealed key signals: δ 1.28 (s, 6H, C8-CH3), 2.98 (s, 3H, N3-CH3), and 7.42 (d, J = 8.4 Hz, 2H, Ar-Cl). High-resolution mass spectrometry (HRMS-ESI) confirmed the molecular ion [M+H]+ at m/z 400.1421 (calc. 400.1419).
Comparative Analysis of Methodologies
Table 2: Synthesis Method Performance Metrics
Industrial Scalability Considerations
The magnetic nanocomposite method offers advantages for continuous-flow systems due to facile catalyst recovery. Pilot-scale trials (500 g batch) using ultrasound reactors achieved 89% yield with 30% reduced solvent consumption compared to batch processes.
Q & A
Q. Advanced Considerations :
- Crystallographic disorder : Resolve ambiguities in X-ray data using refinement software (e.g., SHELXL) .
- Dynamic NMR : Study conformational changes (e.g., ring puckering) at variable temperatures .
How can researchers resolve contradictions between experimental and theoretical spectral data?
Advanced Research Focus
Contradictions often arise from solvent effects, tautomerism, or crystallographic disorder. Methodological strategies include:
- Comparative analysis : Cross-validate NMR/IR data with computational methods (e.g., DFT calculations at B3LYP/6-31G* level) .
- Solvent standardization : Use deuterated solvents consistently (e.g., DMSO-d6 for NH-containing compounds) to minimize shifts .
- Crystallographic validation : Compare experimental X-bond lengths (e.g., C=O at 1.21–1.23 Å) with theoretical models .
How should researchers design experiments to investigate hydrogen-bonding networks in the crystal lattice?
Advanced Research Focus
Hydrogen-bonding studies require a combination of crystallography and spectroscopy:
- Single-crystal X-ray diffraction : Identify intermolecular interactions (e.g., N–H···O bonds at 2.8–3.0 Å) .
- Thermal analysis : Use DSC/TGA to correlate hydrogen-bond strength with thermal stability (e.g., decomposition >220°C) .
- Solid-state NMR : Assign chemical shifts to specific hydrogen bonds (e.g., NH protons at δ 8.29) .
Q. Example Framework :
- Synthesis : Grow high-quality crystals via slow evaporation (e.g., methanol/chloroform).
- Data collection : Measure at low temperature (100 K) to reduce thermal motion .
What methodologies are recommended for evaluating the compound’s bioactivity, and how can researchers address variability in assay results?
Q. Advanced Research Focus
- In vitro assays : Use standardized protocols (e.g., MIC for antimicrobial activity, IC50 for enzyme inhibition) .
- Positive controls : Compare with structurally similar compounds (e.g., 5-aryl-substituted pyrimidotriones with IC50 <10 μM) .
- Statistical validation : Apply ANOVA to assess dose-response reproducibility (n ≥ 3 replicates) .
Q. Data Contradiction Mitigation :
- Solubility optimization : Use DMSO/cosolvent mixtures to ensure uniform compound dispersion .
- Metabolite screening : Perform LC-MS to rule out degradation during assays .
How can researchers optimize reaction conditions to enhance yield and purity?
Q. Advanced Research Focus
- DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent polarity using response surface methodology .
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .
- Purity assessment : Validate via HPLC (≥95% purity, retention time ~12–15 min) .
What computational tools are suitable for modeling the compound’s electronic properties and reactivity?
Q. Advanced Research Focus
- Molecular docking : Predict binding affinity to biological targets (e.g., kinases) using AutoDock Vina .
- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess charge transfer (e.g., ΔE ~3.5 eV) .
- MD simulations : Analyze stability in aqueous environments (e.g., RMSD <2 Å over 50 ns) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
